molecular formula C12H5Br5 B1197306 2,4,5,3',4'-Pentabromobiphenyl CAS No. 67888-97-5

2,4,5,3',4'-Pentabromobiphenyl

Cat. No.: B1197306
CAS No.: 67888-97-5
M. Wt: 548.7 g/mol
InChI Key: YOQVIFKWRYWBEP-UHFFFAOYSA-N
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Description

2,4,5,3',4'-Pentabromobiphenyl is a congener of the polybrominated biphenyl (PBB) family, with a molecular formula of C12H5Br5 . PBBs are organobromine compounds that were historically used as flame retardants in various polymers and plastics . As a component of technical mixtures like FireMaster, this and other PBB congeners are now primarily studied as persistent environmental pollutants and model compounds in toxicological research . Research involving this specific pentabromobiphenyl congener provides valuable insights into the behavior, metabolism, and biological effects of brominated aromatics. Studies have shown that certain PBBs, including pentabromobiphenyl components of FireMaster, are potent inducers of hepatic cytochromes, specifically capable of inducing both cytochrome P-450 and P-448, which are critical enzymes in drug metabolism and xenobiotic detoxification pathways . Due to their high lipophilicity and chemical stability, PBBs are highly persistent in the environment, bioaccumulate in adipose tissue, and have been the subject of significant regulatory action . This product is intended for use as an analytical standard in environmental monitoring, for toxicokinetic studies, and for metabolic and mechanistic research in laboratory settings. It is supplied as a solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any form of human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tribromo-5-(3,4-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQVIFKWRYWBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218114
Record name 2,4,5,3',4'-Pentabromobiphenyl
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Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67888-97-5
Record name PBB 118
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Record name 2,4,5,3',4'-Pentabromobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5,3',4'-Pentabromobiphenyl
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Record name 2,3',4,4',5-PENTABROMOBIPHENYL
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Synthesis and Formation Pathways of 2,4,5,3 ,4 Pentabromobiphenyl

Industrial Synthesis Methods for Polybrominated Biphenyl (B1667301) Mixtures

The commercial production of PBBs, which began in 1970, primarily involved the bromination of biphenyl. nih.gov This process was generally more specific than the chlorination process used for producing polychlorinated biphenyls (PCBs), resulting in mixtures with a smaller number of congeners. nih.gov

One common industrial method involved reacting biphenyl with bromine chloride in the presence of a catalyst like iron or a Friedel-Crafts catalyst such as aluminum chloride. nih.gov Another method utilized the reaction of biphenyl dissolved in an ethylene (B1197577) bromide solvent with bromine, also in the presence of a catalyst like aluminum chloride or bromide. nih.gov The degree of bromination was controlled by the stoichiometric ratio of the reactants. For instance, to produce decabromobiphenyl (B1669990), a slight excess of bromine chloride (more than 10 moles) would be reacted with one mole of biphenyl. nih.gov

Commercially produced PBBs were not sold as individual congeners but as technical mixtures. The major commercial PBB products were hexabromobiphenyl, octabromobiphenyl, and decabromobiphenyl. nih.gov The most widely produced was hexabromobiphenyl, with products like FireMaster BP-6 and FireMaster FF-1 being the most common. nih.govnih.gov These technical mixtures were complex combinations of different PBB congeners and some impurities. nih.gov While 2,4,5,3',4'-pentabromobiphenyl was not a primary target of industrial synthesis, it could be present as a component in these commercial mixtures.

Production of most PBBs ceased in the mid-1970s in the United States due to environmental and health concerns. nih.gov Limited production continued in other parts of the world, with decabromobiphenyl being produced in France until 2000. nih.gov

Laboratory-Scale Synthesis of Specific Polybrominated Biphenyl Congeners

For research purposes, including toxicological and analytical studies, specific PBB congeners like this compound are required in pure form. inchem.org Various methods for the laboratory-scale synthesis of individual PBB congeners have been developed. nih.govinchem.org As of 1976, methods for synthesizing 42 different PBB congeners were available. nih.govnih.gov

One established laboratory method for synthesizing specific PBB congeners is through the diazo coupling of a brominated aniline (B41778) with an excess of a corresponding bromobenzene. nih.gov For example, the synthesis of 2,3,3',4,4',5'-hexabromobiphenyl is achieved by the diazo coupling of 3,4,5-tribromoaniline (B1304853) with 1,2,3-tribromobenzene. nih.gov The synthesis of this compound would involve a similar coupling strategy with appropriately substituted precursors.

Another approach involves the direct bromination of biphenyl under controlled laboratory conditions to favor the formation of specific isomers. However, this often leads to a mixture of products that require separation.

The synthesis of laterally-substituted PBB congeners containing two para bromines has also been described for structure-activity relationship studies. researchgate.netnih.gov These synthetic routes are crucial for producing the analytical standards necessary for detecting and quantifying specific PBB congeners in environmental and biological samples.

Unintentional Formation during Thermal Processes

Polybrominated biphenyls, including this compound, can be unintentionally formed during various thermal processes. magtech.com.cnun.org These processes involve the heating of materials containing brominated flame retardants (BFRs) or other brominated organic compounds. service.gov.uk

Pyrolysis and Combustion-Related Byproducts

The pyrolysis and combustion of products containing BFRs, such as plastics from electronic waste, can lead to the formation of PBBs. magtech.com.cnpops.int When these materials are heated, the BFRs can degrade and undergo reactions to form a variety of brominated compounds, including PBBs. nih.gov For example, the thermal decomposition of tetrabromobisphenol A (TBBPA), a widely used BFR, has been shown to produce PBBs at temperatures of 650°C and 800°C. nih.govpops.int

The conditions of the thermal process, such as temperature and the presence of oxygen, can influence the types and quantities of PBBs formed. nih.gov The unintentional formation of PBBs is a significant concern in the context of waste incineration and the recycling of materials containing BFRs. pops.int

Formation of Polybrominated Dibenzofurans (PBDFs)

A major concern related to the thermal degradation of PBBs is the subsequent formation of polybrominated dibenzofurans (PBDFs), which are highly toxic compounds. murdoch.edu.aunih.gov The oxidation of PBBs is a hypothesized pathway for the formation of PBDFs in the environment. murdoch.edu.au

Studies have shown that pyrolyzing PBBs, such as the commercial mixture FireMaster FF-1, at temperatures between 380-400°C can produce tetra- and pentabrominated dibenzofurans. nih.gov The mechanism is thought to involve the attack of oxygen on the PBB molecules. nih.gov More recent research suggests a facile mechanism where PBBs react to form PBDFs through a series of highly exothermic reactions. murdoch.edu.aumurdoch.edu.au This transformation is a significant issue, as it means that the disposal of PBB-containing materials through oxidation processes can generate high yields of toxic PBDFs. murdoch.edu.au The formation of PBDFs can also occur during the thermal treatment of other BFRs, like polybrominated diphenyl ethers (PBDEs), and in accidental fires involving brominated materials. service.gov.ukoecd.org

Environmental Occurrence and Distribution of 2,4,5,3 ,4 Pentabromobiphenyl

Sources of Release into the Environment

The release of 2,4,5,3',4'-pentabromobiphenyl, often a component of commercial PBB mixtures, into the environment is primarily linked to human activities, including historical manufacturing, disposal of products containing PBBs, and accidental contamination events. inchem.orgepa.govcdc.gov

Commercial production of PBBs began in the United States in 1970. inchem.org These operations were a direct source of environmental release. Losses during normal production occurred through emissions into the air as particulate matter and discharges into wastewater. inchem.orgpops.int For every 1,000 kilograms of PBBs manufactured, it was estimated that up to 1.1 kg were lost as particulate matter. pops.int Wastewater from quenching and washing processes also contained PBBs, with an estimated loss of 4.6 micrograms per kilogram of product to sewers. pops.int For instance, the Michigan Chemical Corporation, a major producer, discharged an estimated 0.25 pounds of PBBs daily into the Pine River. nih.gov Effluents from this plant were found to contain PBB concentrations ranging from 98 to 503 parts per million. cdc.gov Soil at manufacturing sites also became heavily contaminated, with concentrations reaching up to 3,500 mg/kg in bagging and loading areas. cdc.gov

The disposal of both industrial waste and consumer products containing PBBs represents a significant pathway for their release into the environment. inchem.orgepa.gov Solid waste generated during the manufacturing of FireMaster BP-6, a common PBB product, was estimated to be 5% of the total production. nih.gov With approximately 11.8 million pounds of FireMaster produced, this resulted in about 590,000 pounds of PBB-containing waste being sent for disposal, primarily to landfills like the Gratiot County landfill in Michigan. nih.gov This landfill received over 100 tonnes of waste containing 60-70% PBBs between 1971 and 1973. inchem.org

Consumer products manufactured with PBBs, such as plastics in television cabinets and business machines, had an estimated use life of 5 to 10 years. nih.gov Following the cessation of PBB production, these products were disposed of through landfilling or incineration. nih.gov The incineration of these plastics raises concerns about the potential formation of other toxic byproducts, such as polybrominated dibenzofurans (PBDFs) and polybrominated dioxins (PBDDs). inchem.orgnih.gov

The most significant accidental release of PBBs occurred in Michigan in 1973. nih.govpopulationeducation.orgemory.edu The Michigan Chemical Corporation inadvertently shipped a PBB-based flame retardant, FireMaster, instead of a nutritional supplement to a livestock feed mill. nih.govucpress.edu This led to the widespread contamination of animal feed distributed to farms across the state. nih.govucpress.edu It is estimated that between 500 and 1,000 pounds of PBBs were mixed into animal feed, contaminating the food chain and affecting millions of farm animals and people. cdc.gov This event resulted in the contamination of soil on affected farms through the disposal of contaminated manure, with PBB concentrations in some fields reaching as high as 300 µg/kg. cdc.gov Resurfaced cattle-exercise lots contained even higher levels, between 1,000 and 2,000 µg/kg. cdc.gov This single event remains one of the largest food contamination incidents in U.S. history. nih.gov

Distribution across Environmental Compartments

Once released, this compound and other PBBs are distributed throughout the environment, moving between the atmosphere, water, soil, and living organisms. inchem.orgepa.gov Their chemical properties, such as low water solubility and high affinity for fats, influence their movement and persistence in different environmental matrices. inchem.org

PBBs, including pentabromobiphenyls, can enter the atmosphere, primarily as particulate matter from manufacturing emissions. inchem.orgpops.int Due to their low volatility, they exist predominantly in the particulate phase rather than as a vapor. cdc.gov This particulate-bound form is subject to wet and dry deposition, which removes it from the atmosphere. cdc.gov While long-range atmospheric transport has not been definitively proven for all PBBs, the detection of these compounds in remote locations like the Arctic suggests a wide geographical distribution is possible. inchem.org Models have been used to estimate the atmospheric transport potential of related compounds, polybrominated diphenyl ethers (PBDEs), with congeners having four to six bromine atoms showing a higher potential for long-range transport than those with fewer or more bromine atoms. pops.int The estimated atmospheric half-life for some PBDE congeners is between 10 and 20 days. pops.int

The primary route for PBBs entering aquatic environments is through industrial wastewater discharges and leachate from waste disposal sites. inchem.orgcdc.gov Runoff from contaminated manufacturing sites has also led to the contamination of surface waters. cdc.gov Due to their very low solubility in water, PBBs are primarily found adsorbed to particulate matter and have a strong tendency to settle in the sediments of lakes and rivers. inchem.orginchem.org In the past, PBBs were detected in surface water and groundwater, with concentrations in a drainage ditch near a landfill in Michigan reaching as high as 1.2 ppm. cdc.gov

PBBs are lipophilic, meaning they accumulate in the fatty tissues of living organisms. inchem.org This leads to their bioaccumulation in the aquatic food chain. inchem.org Fish from various regions have been found to contain PBBs. inchem.org A study of lake trout from the Great Lakes (Huron, Superior, Erie, and Ontario) detected several PBB congeners, with 2,2',4,5,5'-pentabromobiphenyl (B1595030) (PBB-101) found at concentrations ranging from 42 to 633 pg/g wet weight. pops.intcdc.gov The congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) was also found at significant levels. pops.intcdc.gov The presence of PBBs in aquatic biota extends to marine mammals, with PBB-153 being a dominant congener found in species from the Arctic. pops.int

Table 1: Sources of this compound Release

Source Category Specific Source Release Mechanism
Historical Manufacturing PBB Production Plants (e.g., Michigan Chemical Corp.) Air emissions, wastewater discharge, soil contamination at site. inchem.orgpops.intnih.govcdc.gov
Disposal of PBB Products Industrial Waste Landfills (e.g., Gratiot County) Leaching from disposed manufacturing byproducts. inchem.orgnih.gov
Consumer Product Waste Landfilling or incineration of plastics containing PBBs. nih.gov
Accidental Contamination 1973 Michigan Incident Mis-shipment of PBBs as livestock feed supplement. nih.govpopulationeducation.orgemory.eduucpress.edu

Table 2: Distribution of PBBs in Environmental Compartments

Environmental Compartment Key Findings
Atmosphere Primarily exist as particulate matter; subject to deposition. inchem.orgcdc.gov Detected in remote areas, suggesting potential for transport. inchem.org
Aquatic Environments Low solubility in water; found in sediments. inchem.orginchem.org Industrial discharge and landfill leachate are main sources. inchem.orgcdc.gov
Biota Bioaccumulates in fatty tissues of organisms. inchem.org PBB-101 found in Great Lakes trout (42-633 pg/g). pops.intcdc.gov Detected in marine mammals in the Arctic. pops.int

Presence in Terrestrial Systems (Soil, Vegetation)

Polybrominated biphenyls (PBBs) are synthetic chemical compounds that persist in the environment, with soil being a primary reservoir. pops.int The major historical source of PBBs in terrestrial ecosystems stems from manufacturing activities, disposal of products containing PBBs, and the accidental contamination of agricultural lands. cdc.gov A notable incident in Michigan in 1973, where the commercial PBB mixture FireMaster BP-6 was mistakenly mixed with cattle feed, led to widespread contamination of soil on numerous farms. cdc.gov

Direct quantitative data on the presence of the specific congener this compound in soil and vegetation is exceptionally scarce in scientific literature. Environmental monitoring has largely focused on the more abundant congeners found in commercial mixtures or total PBB concentrations. For instance, soils from bagging and loading areas of the Michigan Chemical Corporation, a former PBB manufacturer, contained PBB concentrations as high as 2,500 to 3,500 mg/kg. cdc.gov In agricultural settings, surface soil on Michigan dairy farms where contaminated manure was spread showed PBB levels ranging from 35 to 1,260 µg/kg, compared to less than 25 µg/kg on control farms. cdc.gov

Congener Profiles and Spatial/Temporal Trends in Environmental Samples

The composition of PBB congeners found in environmental samples often differs significantly from the original commercial mixtures due to environmental weathering processes. cdc.govundp.org Commercial PBB products like FireMaster FF-1 were primarily composed of 2,2',4,4',5,5'-hexabromobiphenyl (BB-153), with smaller percentages of other hexa-, hepta-, and pentabromobiphenyl congeners. cdc.govnih.gov

Studies of contaminated soil have shown that the congener profile changes over time. cdc.gov Microbial degradation and photolysis can lead to the debromination of more highly brominated PBBs into less brominated congeners. cdc.gov For example, in one field soil, the proportion of BB-153, the main component of FireMaster, was observed to decrease from approximately 60% of the total PBBs to 26% over several years, indicating significant degradation. cdc.gov This suggests that while pentabromobiphenyls like the 2,4,5,3',4'-isomer were minor components of the initial mixture, their relative proportion could change as the more abundant congeners degrade.

The table below illustrates the typical composition of the widely used FireMaster FF-1 mixture, highlighting the prevalence of specific congeners at the time of production.

PBB Congener NumberPBB Congener StructureHomologue GroupPercentage in FireMaster FF-1 (%)
PBB-102,6-DibromobiphenylDibromo1.1
PBB-492,2',4,5'-TetrabromobiphenylTetrabromo1.0
PBB-802,3',4,4'-TetrabromobiphenylTetrabromo2.0
PBB-773,3',4,4'-TetrabromobiphenylTetrabromo0.2
PBB-1012,2',4,5,5'-PentabromobiphenylPentabromo10.8
PBB-122 This compound Pentabromo Trace Component
PBB-1532,2',4,4',5,5'-HexabromobiphenylHexabromo62.6
PBB-1382,2',3,4,4',5'-HexabromobiphenylHexabromo5.3
PBB-1802,2',3,4,4',5,5'-HeptabromobiphenylHeptabromo11.6
PBB-1702,2',3,3',4,4',5-HeptabromobiphenylHeptabromo5.4
Data derived from analyses of FireMaster PBBs. The presence of this compound is generally as a trace or minor component not always quantified separately.

Spatial trends for PBBs are closely linked to historical points of release. The highest environmental concentrations are found near former manufacturing facilities, such as those in Michigan and New Jersey, and on agricultural lands affected by the 1973 contamination incident. cdc.gov Due to their low mobility in soil, PBBs generally remain concentrated in these areas. cdc.gov

Temporal trend data for specific PBB congeners are very limited. Follow-up surveys in the years after PBB production ceased in the U.S. (1976) showed no significant decline in total PBB levels in river sediments, underscoring their persistence. undp.org While the principle of environmental degradation suggests a slow shift from higher to lower brominated congeners over decades, comprehensive, long-term monitoring studies detailing the temporal trends of individual congeners like this compound in terrestrial systems are not well-documented. cdc.gov

Environmental Fate and Transformation Mechanisms of 2,4,5,3 ,4 Pentabromobiphenyl

Environmental Persistence Characteristics

2,4,5,3',4'-Pentabromobiphenyl is characterized by its significant persistence in the environment. Like other PBDEs, it is lipophilic and hydrophobic, leading to its strong adsorption to soil and sediment particles. This sorption behavior reduces its mobility but also makes it less available for degradation, contributing to its long-term presence in various environmental compartments.

The environmental half-life of this compound can vary considerably depending on the environmental matrix and conditions. Estimates for the half-life of BDE-99 in the environment range from less than a year to several years. For instance, one study estimated the whole-body half-life of BDE-99 in humans to be approximately 2.9 to 5.4 years, indicating its high potential for bioaccumulation. nih.govosti.gov In environmental systems, its persistence is influenced by factors such as sunlight exposure, microbial activity, and temperature.

Due to its persistence, this compound is frequently detected in various environmental samples, including indoor dust, water, air, sediment, and soil. nih.gov It is one of the most prevalent PBDE congeners found in environmental and biological samples. nih.govnih.govcdc.gov

Table 1: Estimated Environmental Half-life of this compound (BDE-99)

Environmental Compartment/Organism Estimated Half-life Reference
Human (whole body) 2.9 - 5.4 years osti.gov
General Environment < 1 year to several years nih.gov

Biotic Transformation Pathways

Biotic transformation, or biodegradation, involves the breakdown of this compound by microorganisms. This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways often differ.

Under anaerobic conditions, reductive debromination is a key biodegradation pathway. acs.org Various anaerobic bacteria, including species from the genera Dehalococcoides, Dehalobacter, and Desulfitobacterium, have been shown to be capable of debrominating PBDEs. acs.orgberkeley.edu For this compound, anaerobic debromination preferentially removes para and meta bromines. acs.org This process can be slow, with only a small percentage of the compound being transformed over several months. acs.org However, the debromination of lesser brominated congeners like BDE-99 can be faster than that of more highly brominated ones. acs.orgberkeley.edu

Aerobic biodegradation of this compound has also been observed. A bacterial strain identified as Pseudomonas asplenii was found to be capable of degrading BDE-99. nih.gov The proposed aerobic degradation pathway involves a stepwise debromination at the meta-, para-, and ortho- positions to form diphenyl ether. This is followed by the cleavage of the ether bond to form phenol, which can then be further metabolized. nih.gov The degradation efficiency can be enhanced by the presence of co-metabolic substrates like diphenyl ether. nih.gov In some biological systems, such as in common carp, BDE-99 has been shown to be debrominated to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). acs.org

Table 3: Biotic Transformation Pathways of this compound (BDE-99)

Condition Microorganism/Organism Transformation Pathway Key Products Reference
Anaerobic Dehalococcoides, Dehalobacter, Desulfitobacterium Reductive Debromination Lower brominated diphenyl ethers acs.orgberkeley.edu
Aerobic Pseudomonas asplenii Stepwise Debromination, Ether Bond Cleavage Diphenyl ether, Phenol nih.gov
Biotic (in vivo) Common Carp (Cyprinus carpio) Debromination 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) acs.org

Microbial Reductive Debromination in Anaerobic Environments

In anaerobic environments, such as deep sediments and certain types of soil, microbial activity plays a role in the transformation of PBBs. The primary mechanism for the breakdown of these compounds under such conditions is reductive debromination. This process involves the sequential removal of bromine atoms from the biphenyl (B1667301) structure, which is mediated by anaerobic microorganisms.

While specific studies detailing the microbial reductive debromination of this compound are not extensively documented, the general pathway for PBBs is understood to proceed through the removal of bromine atoms, leading to the formation of lesser-brominated biphenyls. For instance, research on PBBs in environmental samples from e-waste dismantling sites suggests that lower brominated congeners like monobromobiphenyl (PBB-1) might originate from the microbial reductive debromination of more highly brominated PBBs. The process is generally slow and depends on various environmental factors, including the presence of suitable electron donors and the specific microbial communities present. The difficulty of debromination tends to increase with a higher number of bromine atoms, as the molecular structure becomes more stable.

Table 1: Overview of Microbial Reductive Debromination of PBBs

FeatureDescription
Environment Anaerobic conditions (e.g., sediments, flooded soils).
Process Sequential removal of bromine atoms from the biphenyl rings.
Mediators Anaerobic microorganisms.
Products Formation of PBB congeners with fewer bromine atoms.
Significance A slow but crucial natural attenuation process for PBBs in the environment.

Potential for Plant Uptake and Degradation

The potential for plants to absorb and degrade this compound from the soil appears to be minimal. Studies conducted on the uptake of PBBs by various plant species have consistently shown a lack of significant absorption and translocation of these compounds from the roots to the aerial parts of the plants.

In greenhouse experiments using soils treated with a PBB mixture, root crops such as radishes, carrots, and onions were analyzed. The results indicated that while some PBBs were associated with the roots, this was likely due to surface contamination from the soil. A significant portion of the PBBs could be removed by washing the roots with an acetone solvent, suggesting adherence to the root surface rather than absorption into the root tissue. Furthermore, autoradiographic studies using radiolabeled PBBs in hydroponic solutions with corn and soybean seedlings showed no evidence of translocation from the nutrient solution to the plant tops. This lack of uptake is attributed to the strong tendency of PBBs to bind to soil particles, particularly those with higher clay and organic matter content, which reduces their bioavailability to plants.

Bioaccumulation and Biomagnification in Ecological Food Webs

As with other persistent organic pollutants, this compound exhibits a strong tendency to bioaccumulate in living organisms and biomagnify through ecological food webs. This process leads to increasing concentrations of the compound at successively higher trophic levels.

Lipid Solubility and Environmental Partitioning

The bioaccumulation potential of this compound is fundamentally linked to its high lipid solubility (lipophilicity) and low water solubility (hydrophobicity). These properties are quantified by the octanol-water partition coefficient (Kow), which is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. A high log Kow value indicates a greater affinity for fatty tissues over water.

Mechanisms of Bioaccumulation in Aquatic Organisms

In aquatic ecosystems, organisms accumulate this compound through two primary pathways:

Bioconcentration: This is the direct uptake of the chemical from the surrounding water, primarily across respiratory surfaces like gills.

Biomagnification: This refers to the uptake of the chemical from ingested food.

For highly hydrophobic compounds like PBBs, dietary intake is the dominant pathway of exposure for many aquatic species. Once ingested, the compound is absorbed from the gastrointestinal tract and, due to its lipophilic nature, is stored in lipid-rich tissues such as fat, liver, and blubber. The rate of elimination is very slow because these compounds are not easily metabolized. This imbalance between the rates of uptake and elimination results in a net accumulation of the compound in the organism's tissues over its lifetime.

Food Web Transfer and Trophic Magnification

Trophic magnification is the process by which the concentration of a substance increases as it moves up the food chain. Organisms at lower trophic levels, such as plankton and small invertebrates, accumulate this compound from their environment. When these organisms are consumed by predators at the next trophic level (e.g., small fish), the PBBs are transferred and further concentrated in the predator's tissues.

This process continues at each successive trophic level, leading to the highest concentrations in apex predators like large fish, marine mammals, and fish-eating birds. The efficiency of energy transfer between trophic levels is low (typically around 10%), meaning that predators must consume a large biomass of prey to meet their energy needs. In doing so, they accumulate the majority of the persistent, lipid-soluble contaminants contained within that prey biomass, leading to a magnification of the contaminant concentration at each step of the food web. While a specific trophic magnification factor (TMF) for this compound is not available from the reviewed literature, PBBs as a class are known to biomagnify.

Theoretical and Computational Studies of Transformation Pathways

Theoretical and computational studies provide insights into the potential transformation pathways of PBBs in the environment, complementing experimental observations. For PBBs, including this compound, several degradation pathways have been identified as theoretically important.

Photochemical reactions are considered a significant degradation pathway for PBBs in the environment. This process involves the absorption of light energy, which can lead to the cleavage of the carbon-bromine bonds, resulting in dehalogenation. The efficiency of this process is dependent on factors such as the presence of sunlight and the medium in which the compound is present.

Metabolic transformation in living organisms is another key pathway. PBBs can be metabolized by cytochrome P450 enzymes, which are found in a wide range of organisms. This enzymatic action can lead to the hydroxylation of the PBB molecule, potentially making it more water-soluble and easier to excrete. However, some metabolic products may be more toxic than the parent compound.

Computational studies, often employing methods like Density Functional Theory (DFT), have been used to investigate the degradation mechanisms of similar compounds like polybrominated diphenyl ethers (PBDEs). These studies can calculate reaction energies and identify the most likely transformation products. While specific DFT studies on this compound were not found in the search results, the principles from PBB and PBDE research indicate that the stability of the molecule is high, and debromination becomes more difficult as the number of bromine atoms increases.

Table 2: Potential Transformation Pathways for PBBs

PathwayDescriptionKey Factors
Microbial Reductive Debromination Removal of bromine atoms by anaerobic microbes.Anaerobic conditions, microbial population.
Photochemical Degradation Light-induced cleavage of carbon-bromine bonds.Sunlight exposure, environmental medium.
Metabolism Enzymatic transformation (e.g., by P450 enzymes) in organisms.Species-specific metabolic capacity.

Density Functional Theory (DFT) for Debromination Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of environmental chemistry, DFT is instrumental in elucidating the mechanisms of chemical reactions, such as the debromination of polybrominated biphenyls (PBBs). By calculating the potential energy surfaces of reaction pathways, researchers can identify the most likely transformation routes and the energy barriers associated with them.

Theoretical studies on related polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), demonstrate the utility of DFT in understanding degradation pathways. For instance, investigations into the decomposition of BDE99 (2,2',4,4',5-pentabromodiphenyl ether) have shown that debromination is a significant reaction channel. nih.gov Such studies often explore reactions with atmospheric radicals like the hydroxyl radical (•OH) and hydrogen atoms (H•), which can initiate the debromination process. nih.gov

The debromination of PBBs can proceed through various mechanisms, including reductive debromination, which is a key transformation process in anaerobic sediments. DFT calculations can model the step-by-step removal of bromine atoms, predicting which positions on the biphenyl rings are most susceptible to attack. These calculations consider factors such as bond dissociation energies and the stability of the resulting radical intermediates. The insights gained from DFT can help predict the formation of lesser-brominated, and potentially more toxic, congeners.

Table 1: Illustrative DFT Calculation Parameters for Dehalogenation Studies This table is a generalized representation of parameters used in DFT studies for halogenated compounds.

Parameter Description Typical Value/Method
Functional Approximates the exchange-correlation energy B3LYP, M06-2X, PBE0
Basis Set Describes the atomic orbitals of the system 6-311+G(d,p), def2-TZVP
Solvation Model Accounts for the effect of a solvent PCM, SMD

| Calculated Properties | Energies and geometries of interest | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Transition States |

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. ecetoc.orgeu.org These models are cost-effective tools for predicting the behavior of chemicals for which limited experimental data are available. eu.orgnih.gov For a compound like this compound, QSAR can be employed to estimate key environmental parameters.

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with an observed property (the endpoint). ecetoc.org For environmental fate, relevant endpoints include:

Persistence: The length of time a chemical remains in the environment.

Bioaccumulation: The tendency of a chemical to accumulate in living organisms.

Toxicity: The potential of a chemical to cause adverse effects in organisms.

For PBBs, 3D-QSAR models have been developed to assess various toxicity risks, including carcinogenicity, developmental toxicity, and neurotoxicity. nih.gov These models use descriptors derived from the three-dimensional structure of the molecules to predict their toxic potential. The robustness and predictive power of QSAR models are evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov For example, 3D-QSAR models for PBBs have demonstrated high predictive ability with q² values often exceeding 0.5 and R² values greater than 0.9. nih.gov

The application of QSAR allows for the screening of large numbers of chemicals and their transformation products to prioritize those that may pose the greatest environmental risk. ecetoc.orgnih.gov This is particularly important for PBBs, as their degradation can lead to a variety of byproducts with differing toxicity profiles. nih.gov

Table 2: Example of a QSAR Model for a PBB-related Endpoint This table is a conceptual representation of a QSAR model's components.

Model Component Description Example
Endpoint The property being predicted Aquatic Toxicity (Log LC50)
Molecular Descriptors Numerical values representing molecular structure LogP (Octanol-Water Partition Coefficient), Molecular Weight, Electronic Energy
Statistical Method The algorithm used to build the model Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Model Equation The mathematical relationship Log LC50 = c0 + c1(LogP) + c2(Molecular Weight) + ...

| Validation Metrics | Statistics indicating model performance | R², q², RMSE (Root Mean Square Error) |

Analytical Methodologies for 2,4,5,3 ,4 Pentabromobiphenyl Detection and Quantification

Sample Collection and Preservation Techniques

The reliability of analytical results for 2,4,5,3',4'-pentabromobiphenyl is fundamentally dependent on the integrity of the sample collection and preservation process. oregonstate.edu The primary goal of sampling is to obtain a representative portion of the material that is small enough for convenient laboratory handling while accurately reflecting the composition of the source. oregonstate.edu

General principles for sample preservation aim to retard the chemical and biological changes that naturally occur after collection. oregonstate.edu Key factors influencing sample stability include the nature of the sample, the type of container used, and the addition of any preservatives. oregonstate.edu For many analyses, the shorter the time between sample collection and analysis, the more reliable the results will be. oregonstate.edu

For water samples, it is recommended to use glass bottles that have been acid-rinsed and then rinsed with deionized water. oregonstate.edu To minimize contamination, the bottle should also be rinsed with the sample water before the actual collection. oregonstate.edu Immediately after collection, samples should be placed in a cooler with ice to ensure they are kept in a dark and low-temperature environment. oregonstate.edu

For solid samples like soil, sediment, and biological tissues, as well as air samples collected on materials like polyurethane foam (PUF), storage at low temperatures (e.g., -20°C) is a common practice to minimize degradation of the target analytes. afmps.bebasel.int Glass containers are generally preferred for storing samples to avoid potential contamination from plasticizers or other chemicals present in plastic containers. analytice.com

Extraction and Clean-up Procedures from Diverse Environmental Matrices

Extracting and purifying this compound from complex environmental samples is a crucial step to remove interfering substances and concentrate the analyte for instrumental analysis. The choice of extraction and clean-up method depends heavily on the sample matrix.

Extraction from Soil and Sediment

The extraction of this compound from solid matrices like soil and sediment often involves techniques that can efficiently separate the compound from the solid particles.

Soxhlet Extraction: This is a widely used technique where the sample is repeatedly washed with an organic solvent. For instance, toluene (B28343) can be used as the extraction solvent for 24 hours. thermofisher.cn EPA Method 1614A suggests using methylene (B1212753) chloride for 18-24 hours in a Soxhlet extractor after mixing the sample with anhydrous sodium sulfate (B86663) to remove moisture. epa.gov

Pressurized Liquid Extraction (PLE): This automated technique uses elevated temperatures and pressures to extract analytes more quickly and with less solvent compared to traditional methods. vliz.be Solvents similar to those used in Soxhlet extraction can be employed. eurl-pops.eu

Clean-up: After extraction, the raw extract requires clean-up to remove co-extracted interfering compounds. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina (B75360), or Florisil. epa.goveurl-pops.eunih.gov For example, a basic alumina column can be used, with the compound eluted using a mixture of n-hexane and dichloromethane. thermofisher.cn Sulfuric acid treatment can also be employed to remove lipids and other organic macromolecules. afmps.beoup.comchrom-china.com

Table 1: Common Extraction Techniques for Soil and Sediment
TechniqueSolvent(s)DurationKey Advantages
Soxhlet Extraction Toluene, Methylene Chloride18-24 hoursWell-established, thorough extraction
Pressurized Liquid Extraction (PLE) Similar to SoxhletFaster than SoxhletReduced solvent consumption, automation

Extraction from Water and Air

The extraction of this compound from fluid matrices like water and air requires different approaches to capture the compound, which is often present at very low concentrations.

Water: For aqueous samples, liquid-liquid extraction (LLE) is a common method. pjoes.comunitar.org This involves mixing the water sample with an immiscible organic solvent, such as n-hexane, to transfer the PBBs into the organic phase. pjoes.com Solid-phase extraction (SPE) is another technique where water is passed through a cartridge containing a solid adsorbent that retains the PBBs, which are then eluted with a solvent. epa.govwell-labs.com

Air: Air samples are typically collected by passing a known volume of air through a filter and a sorbent tube, often containing polyurethane foam (PUF), to trap the PBBs. unitar.org The PBBs are then extracted from the PUF using techniques like Soxhlet extraction with a solvent such as dichloromethane. unitar.org

Clean-up: Extracts from both water and air samples undergo clean-up procedures similar to those for soil and sediment, often involving silica gel or Florisil columns to remove interferences. epa.govunitar.org

Extraction from Biological Samples

Analyzing this compound in biological tissues, such as fish, adipose tissue, and serum, presents challenges due to the high lipid content.

Extraction: A common approach involves homogenization of the tissue followed by extraction with organic solvents. epa.govwell-labs.com For serum, this can involve denaturation with formic acid followed by solid-phase extraction (SPE). nih.gov For adipose tissue, which is primarily fat, a simple melting step followed by extraction may be sufficient. afmps.be Soxhlet extraction with solvents like methylene chloride is also used for tissue samples. epa.govwell-labs.com

Lipid Removal: The high lipid content in biological extracts can interfere with instrumental analysis. Therefore, lipid removal is a critical clean-up step. This can be achieved through various methods, including:

Gel Permeation Chromatography (GPC): Separates molecules based on size, effectively removing large lipid molecules. epa.govwell-labs.com

Sulfuric Acid Treatment: Concentrated sulfuric acid is used to destroy lipids. oup.comchrom-china.comnih.gov This can be done by partitioning the extract with acid or by using a silica gel column impregnated with sulfuric acid. oup.comnih.gov

Column Chromatography: Multi-layer silica columns, sometimes combined with alumina or Florisil, are used to separate PBBs from lipids and other interferences. epa.goveurl-pops.euwell-labs.com

Instrumental Analysis Techniques

Following extraction and clean-up, the sample extract is analyzed using instrumental techniques to identify and quantify this compound.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive and selective technique for the analysis of halogenated compounds like this compound. epa.govscioninstruments.com

Principle: The technique separates compounds in a mixture based on their boiling points and interactions with a capillary column. tdi-bi.com The ECD is particularly sensitive to electronegative compounds, such as those containing bromine atoms. scioninstruments.com It works by emitting beta particles from a radioactive source (typically Nickel-63), which creates a steady current of electrons. scioninstruments.com When an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a signal. scioninstruments.com

Application: GC-ECD has been successfully used for the analysis of PBBs in a variety of matrices, including commercial products, soil, plant tissue, water, sediment, fish, and animal feed. epa.gov The method is known for its high sensitivity, allowing for the detection of PBBs at very low levels (parts per billion or even lower). tdi-bi.com

Operational Parameters: The analysis typically involves injecting the sample extract into a temperature-programmed gas chromatograph. tdi-bi.com A capillary column, such as a non-polar 5% phenyl methylpolysiloxane phase, is used to separate the different PBB congeners. labmix24.com The detector and injector temperatures are optimized to ensure efficient detection and prevent compound degradation. pjoes.com

Table 2: Typical GC-ECD Operating Conditions
ParameterValue/DescriptionReference
Column 5% phenyl methylpolysiloxane (e.g., RXi-5MS, 15 m x 0.25 mm id, 0.25 µm film thickness) labmix24.com
Injector Temperature 250°C pjoes.com
Detector Temperature 320°C pjoes.com
Carrier Gas Helium or Nitrogen pjoes.comscioninstruments.com
Makeup Gas Nitrogen or Argon/Methane pjoes.comtdi-bi.com

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) is considered a gold standard for the analysis of PBBs, including the this compound congener. This powerful technique combines the exceptional separation capabilities of high-resolution gas chromatography with the precise mass analysis of high-resolution mass spectrometry.

HRGC utilizes capillary columns, which are essential for separating the individual PBB congeners from complex mixtures that may be present in environmental and biological samples. Following separation by GC, the analytes are introduced into the high-resolution mass spectrometer. HRMS provides very high mass resolving power, allowing for the differentiation of target analytes from interfering substances with very similar masses. This high selectivity is crucial for minimizing false positives and ensuring accurate quantification, especially at trace levels. For instance, HRGC/HRMS has been successfully used for the detection of PBBs in fish tissue. The use of isotope dilution with HRGC/HRMS, where a known amount of an isotopically labeled standard is added to the sample, is a common practice to ensure the accuracy and precision of the quantification.

Key Features of HRGC-HRMS for PBB Analysis:

FeatureDescriptionReference
High Selectivity The high resolving power of the mass spectrometer allows for the differentiation of PBB congeners from matrix interferences, which is critical for accurate analysis.
High Sensitivity HRGC-HRMS can achieve very low detection limits, making it suitable for detecting trace levels of PBBs in various samples.
Congener-Specific Separation The use of capillary columns in HRGC enables the separation of individual PBB congeners.
Isotope Dilution This technique, often used in conjunction with HRGC-HRMS, improves the accuracy and precision of quantification by correcting for analyte losses during sample preparation and analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly selective and sensitive method for the determination of this compound. This technique involves two stages of mass analysis, which significantly reduces background noise and chemical interferences.

In GC-MS/MS, after the initial separation by gas chromatography, a specific precursor ion corresponding to the target analyte is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity. GC-MS/MS has been demonstrated to be a robust method for quantifying a range of PBBs in human serum, offering low limits of detection. The use of isotope-dilution calibration with GC-MS/MS further enhances the accuracy of the results.

Advantages of GC-MS/MS for PBB Analysis:

AdvantageDescriptionReference
High Selectivity The use of selected reaction monitoring (SRM) significantly reduces matrix interference, leading to more reliable results.
High Sensitivity GC-MS/MS can achieve low detection limits, enabling the quantification of trace amounts of PBBs.
Robustness This technique has proven to be reliable for the analysis of PBBs in complex biological matrices like human serum.

Liquid Chromatography-Gas Chromatography-Mass Spectrometry/Flame Ionization Detection (LC-GC-MS/FID)

The combination of liquid chromatography (LC) and gas chromatography (GC) coupled with either a mass spectrometer (MS) or a flame ionization detector (FID) represents a powerful analytical approach for the determination of PBBs like this compound in complex samples such as sediments. This multidimensional chromatography technique provides enhanced separation and cleanup of the sample.

In this setup, the LC system is used for initial fractionation and removal of interfering compounds from the sample extract. The fraction containing the PBBs is then transferred to the GC system for further separation of the individual congeners. The separated congeners are subsequently detected and quantified by either MS or FID. While MS provides more definitive identification based on mass-to-charge ratio, FID is a robust and sensitive detector for hydrocarbons. This hyphenated technique has been noted as a valid method for the detection of PBBs in sediment samples.

Identification and Quantification of Individual Congeners

The analysis of PBBs is complicated by the existence of 209 different congeners, each with unique physical, chemical, and toxicological properties. Therefore, congener-specific analysis is essential for a thorough risk assessment.

Challenges in Congener-Specific Analysis

A significant challenge in the congener-specific analysis of PBBs, including this compound, is the incomplete separation of all 209 possible congeners, even with high-resolution capillary columns. Co-elution of different congeners can lead to inaccurate quantification and misidentification. Furthermore, the lack of commercially available analytical standards for all individual PBB congeners hinders their definitive identification and quantification. The composition of PBB mixtures can also change in the environment due to differential partitioning, transformation, and biological metabolism, making it difficult to relate environmental or

Regulatory and Policy Implications from an Academic Research Perspective

Evolution of Regulatory Frameworks for PBBs

The regulation of PBBs has progressed from national actions to comprehensive international agreements, driven by growing scientific evidence of their persistence, bioaccumulation, and toxicity. rsc.org The initial response to PBB contamination, such as the 1973 incident in Michigan, was largely a localized issue that gradually escalated to a political controversy, highlighting the complex interaction between science and policy under uncertainty. aphapublications.org This and other incidents underscored the inadequacy of existing frameworks to address chemicals that cross national boundaries. iisd.org

The major turning point in the regulation of PBBs and other similar substances was the adoption of the Stockholm Convention on Persistent Organic Pollutants in 2001, which became effective in 2004. wikipedia.org This global treaty aims to protect human health and the environment from POPs by requiring parties to eliminate or reduce their release. iisd.org PBBs are listed under this convention, which mandates the cessation of their production and use. researchgate.netcanada.ca The convention operates with a precautionary approach, recognizing that the long-range transport of these chemicals requires global action, as no single government can protect its citizens independently. iisd.orgbasel.int

In addition to the Stockholm Convention, various national and regional regulations have been implemented. For instance, Canada listed PBBs on the List of Toxic Substances under the Canadian Environmental Protection Act, 1999 (CEPA 1999) and managed them under regulations that were eventually consolidated into the Prohibition of Certain Toxic Substances Regulations. canada.ca Similarly, the European Union regulates POPs, including PBBs, under regulations that align with the Stockholm Convention, setting strict limits on their presence as unintentional trace contaminants in products. tuvsud.com The production of PBBs in the United States was banned in 1976 following the Michigan contamination event. epa.gov

The evolution of these frameworks demonstrates a shift towards a life-cycle approach to chemical management, addressing not only production and use but also the environmentally sound management of POP wastes, often in conjunction with other international agreements like the Basel Convention. basel.int

Table 1: Key Regulatory Frameworks and Actions Concerning PBBs

Regulatory Body/TreatyKey Action/ProvisionYear of Action/Entry into ForceRelevance to PBBs
United StatesBanned the production of PBBs. epa.gov1976Direct prohibition following major contamination incident.
Canada (CEPA 1999)Listed as a toxic substance, leading to prohibition. canada.ca1999National ban on production and use.
Stockholm ConventionListed for elimination of production and use. wikipedia.orgresearchgate.net2004Global treaty requiring parties to take measures to eliminate PBBs.
European UnionRegulation (EC) No 850/2004 on POPs. wikipedia.orgtuvsud.com2004Implements Stockholm Convention provisions, setting strict limits.

Role of Environmental Monitoring in Informing Policy

Environmental monitoring has been fundamental in shaping policies for PBBs and other POPs. The detection of these synthetic chemicals in environmental samples from diverse and remote locations provides the scientific backbone for regulatory action. europa.eucontractlaboratory.com Monitoring data is crucial for identifying contamination hotspots, understanding the transport and fate of pollutants, and assessing the effectiveness of implemented policies. contractlaboratory.comqualityplanning.org.nz

The Stockholm Convention itself mandates a Global Monitoring Plan (GMP) to evaluate the effectiveness of the treaty. unep.org This involves collecting data on the presence of POPs in various matrices such as air, water, soil, and human tissues (e.g., blood, breast milk). contractlaboratory.comunep.org The discovery of PBBs and other POPs in the fatty tissues of wildlife and humans, even in regions far from their original sources like the Arctic, demonstrates their capacity for long-range environmental transport and bioaccumulation, which are key criteria for their inclusion in the Convention. iisd.orgeuropa.eupops.int

For example, monitoring programs can reveal the continued presence of banned substances, indicating releases from old products or waste sites, which can inform policies on waste management and contaminated site remediation. contractlaboratory.com The United Nations Environment Programme (UNEP) has actively worked to build capacity for POPs monitoring in developing countries, recognizing that a comprehensive global picture is necessary to inform international policy effectively. unep.org The data gathered through such programs provides robust, defensible evidence for policymakers, enabling them to formulate targeted regulations and assess whether environmental conditions are improving as a result. qualityplanning.org.nz The process involves a continuous feedback loop where monitoring identifies a problem, policy is created to address it, and further monitoring assesses the policy's success. qualityplanning.org.nz

Research Needs for Persistent Organic Pollutants (POPs)

Despite significant progress in regulating POPs, including PBBs, academic research highlights several critical knowledge gaps that need to be addressed to enhance future policy and environmental protection.

A primary area of research is the quantitative understanding of the global sources, emissions, and fate of both legacy and emerging POPs. nih.govresearchgate.net While atmospheric transport is a known dispersal mechanism, the role of ocean currents, especially for newer, more polar POPs, requires further investigation. nih.govresearchgate.net The influence of climate change on the behavior, transport, and fate of POPs is another emerging priority, as changing temperatures and weather patterns could remobilize pollutants currently trapped in sinks like soil and glaciers. numberanalytics.com

Further research is also needed to:

Develop new technologies for detection and remediation: More cost-effective, rapid, and robust methods for detecting POPs at low concentrations in various environmental media are essential for effective monitoring and management. numberanalytics.comnumberanalytics.com

Investigate the effects of low-level exposure: Much remains to be understood about the health and environmental effects of chronic, low-dose exposures to complex mixtures of POPs. numberanalytics.com

Characterize emerging POPs: As new chemicals with POP-like characteristics are developed and used, a proactive research approach is needed to assess their potential for persistence, bioaccumulation, and toxicity before they become widespread environmental contaminants. nih.govnumberanalytics.com

Improve emission characterization: Enhanced characterization of emissions is necessary to create more accurate simulations and to verify emission data, which is crucial for assessing the effectiveness of international conventions. iwaponline.com

Understand biogeochemical cycles: A deeper understanding of how POPs interact with various biogeochemical and geophysical cycles under anthropogenic pressure is needed to accurately predict their global fate. nih.govresearchgate.net

Addressing these research needs is vital for the ongoing evolution of regulatory frameworks like the Stockholm Convention and for ensuring a future with minimized risks from persistent organic pollutants. numberanalytics.comnumberanalytics.com

Table 2: Key Research Needs for Persistent Organic Pollutants (POPs)

Research AreaSpecific FocusRationale for Policy
Global Fate and Transport Understanding the role of ocean currents; impact of climate change on POP mobilization. nih.govnumberanalytics.comTo predict future contamination scenarios and refine global transport models.
Detection and Remediation Developing new, cost-effective, and portable monitoring technologies. numberanalytics.comnumberanalytics.comTo improve the efficiency and scope of environmental monitoring and cleanup efforts.
Toxicology Assessing the effects of chronic, low-level exposures and complex chemical mixtures. numberanalytics.comTo establish more accurate health and environmental quality standards.
Emerging Contaminants Proactively identifying and assessing new chemicals with POP-like properties. nih.govnumberanalytics.comTo prevent new global contamination problems before they occur.
Emission Inventories Improving the accuracy and completeness of data on POP releases. nih.goviwaponline.comTo better evaluate the effectiveness of international treaties and reduction measures.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,4,5,3',4'-Pentabromobiphenyl in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with protocols outlined in standards like GB/T 29493.1-2013. Use a 35 µg/mL certified reference material in isooctane (e.g., B-103S) for calibration .
  • Key steps :

  • Extract samples using hexane or toluene-based solvents .
  • Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Validate recovery rates (70–120%) and detection limits (typically 0.1–1.0 µg/g) via spiked blanks .

Q. How should researchers prepare standard solutions for accurate quantification in chromatographic analysis?

  • Procedure :

  • Use certified reference materials (CRMs) at 35 µg/mL in isooctane or 100 µg/mL in hexane to minimize solvent interference .
  • Dilute to working concentrations (e.g., 1–50 µg/mL) in glass vials to avoid adsorption losses .
  • Store at ambient temperature (>5 °C) to prevent degradation .

Q. What are the solubility characteristics of this compound in aqueous systems?

  • Data : The compound exhibits low aqueous solubility (log Kow >6), favoring partitioning into lipids or organic matrices. Solubility in toluene-based solvents is optimal for extraction (e.g., 50 µg/mL in 10% toluene-nonane) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for this compound across studies?

  • Analysis :

  • Evaluate co-exposure effects: Synergistic interactions with other brominated compounds (e.g., PBDEs) may amplify toxicity, as seen in studies combining PBBs with pentabromonaphthalene .
  • Control for isomer specificity: Toxicity varies with bromination patterns; confirm structural identity via NMR or high-resolution MS to avoid misclassification .

Q. What experimental approaches are used to study environmental partitioning and bioaccumulation potential?

  • Design :

  • Field studies : Measure lipid-normalized concentrations in biota (e.g., fish, birds) to calculate bioaccumulation factors (BAFs) .
  • Lab simulations : Use sediment-water systems to determine partition coefficients (Kd), accounting for organic carbon content .
  • Model persistence using half-life data in aerobic/anaerobic conditions .

Q. How do structural modifications (e.g., bromine position) influence the compound’s environmental fate and metabolic pathways?

  • Methodology :

  • Compare degradation rates of isomers (e.g., 2,2′,4,5′,6- vs. 2,4,5,3′,4′-pentabromobiphenyl) in microbial assays .
  • Use deuterated analogs (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) as tracers in metabolic studies .

Key Considerations

  • Quality Control : Use CRMs from accredited suppliers (e.g., Kanto Reagents) to ensure reproducibility .
  • Ethical Compliance : Adhere to PRTR regulations and obtain permits for handling "First-Class Specified Chemical Substances" under national chemical control laws .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.